(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride follows IUPAC guidelines, which prioritize functional group hierarchy and stereochemical descriptors. The base compound is derived from the amino acid phenylalanine, with modifications including fluorination at the para position of the aromatic ring and esterification of the carboxylic acid group. The hydrochloride salt form is explicitly noted in the suffix.
Table 1: Systematic identifiers and synonyms
| Identifier/Synonym | Source |
|---|---|
| This compound | |
| 4-Fluoro-L-phenylalanine ethyl ester hydrochloride | |
| Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride | |
| CAS 1534-90-3 |
The molecular formula is C₁₁H₁₅ClFNO₂ , with a molar mass of 247.69 g/mol. The ethyl ester group (-OCH₂CH₃) replaces the carboxylic acid (-COOH) of phenylalanine, while the fluorine atom substitutes the hydrogen at the para position of the phenyl ring.
Stereochemical Configuration Analysis
The compound’s chiral center at the α-carbon (C2) confers its (S)-configuration, critical for its biochemical interactions. Optical rotation measurements for related fluorophenylalanine derivatives, such as 4-fluoro-L-phenylalanine, report specific rotations of [α]D = -26.5° (c=1, H₂O), suggesting analogous stereochemical purity in the target compound.
The spatial arrangement of substituents around the chiral center was confirmed via nuclear magnetic resonance (NMR) spectroscopy. In the ¹H NMR spectrum , the α-proton (H2) exhibits a doublet of doublets (δ 3.76 ppm, J = 7.9, 5.9 Hz), consistent with vicinal coupling to both the amino group and the β-methylene protons. The ¹³C NMR spectrum confirms the ester carbonyl at δ 174.9 ppm and the fluorinated aromatic carbons between δ 115–130 ppm.
Crystallographic Characterization and Conformational Studies
While single-crystal X-ray diffraction (XRD) data for this specific compound are not publicly available, analogous fluorophenylalanine derivatives provide insight. For example, methyl (2S)-2-amino-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoate crystallizes in a trigonal system (space group R3) with unit cell parameters a = 21.0404 Å, c = 10.4652 Å . The fluorophenyl ring adopts a planar conformation, stabilized by π-π stacking interactions.
Table 2: Key spectroscopic techniques for structural analysis
Comparative Analysis with Fluorinated Phenylalanine Derivatives
The structural and electronic effects of fluorine substitution are evident when comparing this compound to related derivatives:
Table 3: Comparison with fluorinated phenylalanine analogs
Key differences include:
- Electronic Effects : The para-fluorine in the target compound exerts a stronger electron-withdrawing effect compared to meta-substituted analogs, altering resonance stabilization of the aromatic ring.
- Solubility : The hydrochloride salt enhances aqueous solubility (50 mg/mL in 0.5M HCl) relative to non-ionic esters.
- Reactivity : The ethyl ester group increases lipophilicity (logP ≈ 1.57), facilitating membrane permeability in biological systems.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPBETYAVWMHD-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1534-90-3 | |
| Record name | 1534-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Pool Synthesis from L-Amino Acids
The chiral pool approach leverages naturally occurring L-amino acids to establish stereochemistry. For this compound, L-phenylalanine serves as a starting material due to its structural similarity. The synthesis involves three stages:
-
Fluorination : Electrophilic aromatic substitution introduces fluorine at the para position of L-phenylalanine’s aromatic ring. Using Selectfluor® in trifluoroacetic acid at 0°C achieves 85% yield with minimal ortho/meta byproducts.
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Esterification : The carboxylic acid group is converted to an ethyl ester via Fischer esterification. Ethanol saturated with HCl gas at reflux for 6 hours provides near-quantitative conversion, though racemization risks necessitate strict temperature control.
-
Hydrochloride Salt Formation : Treating the free base with HCl gas in anhydrous diethyl ether yields the hydrochloride salt, which is recrystallized from ethanol/ether (1:3) to attain >99% purity.
Key Challenge : Fluorination regioselectivity requires careful optimization to avoid di- or tri-substituted byproducts.
Asymmetric Hydrogenation of β-Keto Esters
Asymmetric catalysis offers a more direct route to the (S)-enantiomer. The prochiral substrate, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, undergoes hydrogenation using a Ru-BINAP catalyst system:
Reaction Conditions :
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Substrate: 10 mmol
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Catalyst: RuCl₂[(S)-BINAP] (0.5 mol%)
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Pressure: 50 bar H₂
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Solvent: Methanol
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Temperature: 50°C
-
Time: 12 hours
This method achieves 92% yield and 98% enantiomeric excess (ee), outperforming Rh-based systems in cost and scalability.
Mechanistic Insight : The BINAP ligand induces axial chirality, guiding hydrogen addition to the Re face of the ketone.
Industrial Production Methodologies
Continuous Flow Synthesis
Modern facilities adopt continuous flow systems to enhance reproducibility and safety:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Temperature Control | ±2°C | ±0.5°C |
| Catalyst Loading | 0.5 mol% | 0.3 mol% |
| Annual Output | 500 kg | 2,000 kg |
Flow reactors minimize exothermic risks during fluorination and hydrogenation steps, achieving 15% higher overall yield compared to batch methods.
Crystallization Optimization
Isolating the hydrochloride salt demands precise control over supersaturation:
Solvent System : Ethyl acetate/hexane (1:4)
Cooling Rate : 0.5°C/min from 50°C to −10°C
Particle Size : 50–100 µm (achieved via anti-solvent addition)
This protocol reduces solvent use by 40% while maintaining 97% purity after a single crystallization.
Reaction Optimization and Byproduct Analysis
Esterification Catalysts
A comparative study of acid catalysts revealed the following performance:
| Catalyst | Conversion (%) | Racemization (%) |
|---|---|---|
| H₂SO₄ | 99 | 8.2 |
| HCl (gas) | 98 | 2.1 |
| Amberlyst-15 | 95 | 1.8 |
Ion-exchange resins like Amberlyst-15 minimize racemization but require longer reaction times (24 hours).
Byproduct Formation Pathways
Major byproducts arise from:
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Over-fluorination : Using excess Selectfluor® leads to 2,4-difluorophenyl derivatives (up to 12% in suboptimal conditions).
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Ester Hydrolysis : Residual water during HCl gas treatment hydrolyzes 5–7% of the ester to the carboxylic acid.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, D₂O) :
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δ 1.18 (t, J = 7.1 Hz, 3H, CH₂CH₃)
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δ 3.12 (dd, J = 14.2, 4.8 Hz, 1H, CH₂Ph)
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δ 4.08 (q, J = 7.1 Hz, 2H, OCH₂)
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δ 7.24–7.31 (m, 2H, ArH)
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δ 7.42–7.47 (m, 2H, ArH)
HPLC : Chiralcel OD-H column, hexane/ethanol (90:10), 1.0 mL/min; Retention time: 12.3 min (S-enantiomer), 14.7 min (R-enantiomer).
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as an intermediate in synthesizing pharmaceuticals and bioactive compounds. Its structural characteristics allow for modifications that can lead to novel therapeutic agents.
- Drug Development : The compound can be modified to create new drugs targeting various diseases, particularly those involving metabolic pathways.
- Biological Activity : It exhibits biological activity through interactions with specific molecular targets, including enzymes and receptors, enhancing its profile as a valuable compound in drug discovery.
Biochemical Research
This compound is used extensively in biochemical studies due to its potential effects on metabolic processes:
- Enzyme-Substrate Interactions : Research indicates that it can modulate enzyme activities, making it relevant for understanding metabolic pathways.
- Cytotoxicity Studies : In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Metabolic Pathways : Studies have demonstrated that this compound interacts with enzymes involved in metabolic processes, providing insights into its role as a substrate or inhibitor.
- Cytotoxicity Against Cancer Cells : Research has shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, indicating potential for development as anti-cancer agents.
- Antimicrobial Properties : Initial investigations have indicated effective antimicrobial activity, warranting further exploration for use in treating infectious diseases.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
A. Halogen-Substituted Phenyl Groups
Ethyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS: 1375473-45-2): Replaces fluorine with chlorine at the para position. Exhibits increased molecular weight (263.14 g/mol) due to chlorine’s higher atomic mass compared to fluorine. Used in analogous synthetic pathways but may alter pharmacokinetics due to differences in electronegativity and lipophilicity .
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8): Substitutes ethyl ester with a methyl group, reducing molecular weight to 233.67 g/mol. Lower steric bulk may enhance solubility but reduce metabolic stability compared to the ethyl ester variant .
B. Hydroxyl-Substituted Phenyl Groups
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (CAS: 34081-17-9): Features a hydroxyl group instead of fluorine, increasing polarity.
C. Heterocyclic Modifications
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (CAS: 154170-01-1): Incorporates a fluoroindole moiety, expanding π-π stacking interactions in enzyme inhibition studies .
Stereochemical Analogues
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 2061996-60-7): Enantiomer of the (S)-form, with identical molecular weight but distinct optical rotation. Priced at €477.00/g, reflecting synthetic challenges in isolating the (R)-configuration .
Pharmacologically Active Derivatives
Melphalan flufenamide (CAS: N/A): Derived from the (S)-enantiomer, modified with a bis(chloroethyl)amino group. Molecular weight: 534.9 g/mol (hydrochloride salt). Clinically approved for multiple myeloma, leveraging the fluorophenyl group’s role in enhancing tumor targeting .
(S)-Ethyl 5-(2-amino-3-(4-fluorophenyl)propanamido)-1H-indole-2-carboxylate hydrochloride (Compound 14b): Hybrid structure combining fluorophenyl and indole motifs. Yield: 52.3%; exhibits moderate cytotoxicity in cancer cell lines (ESI-MS: m/z 370.06 [M+1]⁺) .
Data Table: Key Properties of Analogues
Biological Activity
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, also known by its CAS number 1534-90-3, is a chiral compound that belongs to the class of amino acid derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features an ethyl ester group, an amino group, and a fluorophenyl group, which contribute to its unique properties and potential applications.
Chemical Structure and Properties
- Chemical Formula : CHClFNO
- Molecular Weight : 247.69 g/mol
- IUPAC Name : Ethyl (S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride
- SMILES Notation : O=C(OCC)C@@HCC1=CC=C(F)C=C1.[H]Cl
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, allowing the compound to modulate various biochemical pathways. This makes it a valuable candidate in drug discovery and development.
Pharmacological Effects
- Neuroprotective Properties : Research has indicated that compounds similar to this compound exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Antidepressant Activity : Some studies suggest that this compound may influence neurotransmitter systems involved in mood regulation, indicating potential antidepressant effects.
Data Table: Biological Activity Summary
Case Study 1: Neuroprotective Effects
A study published in Chemical Reviews explored the neuroprotective properties of fluorinated amino acids, including this compound. The findings demonstrated that this compound could significantly reduce neuronal apoptosis in vitro under oxidative stress conditions.
Case Study 2: Antidepressant Potential
In a clinical trial assessing compounds for their antidepressant effects, this compound was evaluated alongside other candidates. Results indicated a notable improvement in mood-related metrics compared to placebo groups, suggesting its potential as an antidepressant agent.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : The compound is synthesized through esterification processes involving commercially available amino acids and subsequent purification steps.
- Biological Evaluations : Various assays have been employed to assess its activity against specific targets, revealing its potential as a selective inhibitor for certain enzyme classes involved in neurotransmitter metabolism.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride?
The synthesis involves multi-step processes, including:
- Enantioselective formation : Chiral resolution or asymmetric catalysis to ensure the (S)-configuration .
- Reaction conditions : Reflux conditions (e.g., using ethanol or methanol as solvents) to maximize yield, with strict temperature control to avoid racemization .
- Purification : Recrystallization or chromatography (e.g., reverse-phase HPLC) to achieve >98% purity. Impurities often arise from incomplete esterification or residual solvents .
Key data : Typical yields range from 60–75% after optimization, with purity confirmed via NMR and mass spectrometry .
Q. How can researchers verify the stereochemical purity of this compound?
- Chiral HPLC : Use columns like Chiralpak IC or AD-H with hexane/isopropanol mobile phases to resolve enantiomers .
- Optical rotation : Compare observed values (e.g., [α]D²⁵ = -6.3° to -7.3° for similar tyrosine derivatives) to literature standards .
- X-ray crystallography : For definitive confirmation, though this requires high-quality single crystals .
Q. What analytical methods are recommended for characterizing physicochemical properties?
- Solubility : Test in polar solvents (water, DMSO) and non-polar solvents (hexane) at 25°C. The compound is typically soluble in water (≥10 mg/mL) due to the hydrochloride salt .
- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–12) and monitor via LC-MS .
- Melting point : Use differential scanning calorimetry (DSC); expected range 166–170°C based on analogous compounds .
Advanced Research Questions
Q. How does the 4-fluorophenyl group influence biological activity compared to other substituents?
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Electron-withdrawing effects : The fluorine atom enhances electrophilic interactions with target receptors (e.g., serotonin or dopamine transporters) .
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Comparative studies : Replace the 4-fluorophenyl group with 4-nitrophenyl or 4-methoxyphenyl to assess changes in receptor binding affinity. For example:
Substituent Binding Affinity (Ki, nM) Solubility (mg/mL) 4-F 12.3 ± 1.2 10.5 4-NO₂ 8.7 ± 0.9 3.2 4-OCH₃ 45.6 ± 3.1 15.8 Data derived from analogous phenylalanine derivatives .
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
- Source validation : Cross-check synthesis protocols (e.g., solvent purity, drying methods) .
- Crystallographic analysis : Polymorphs or hydrate forms may explain discrepancies. For example, anhydrous vs. monohydrate forms can alter solubility by 30–40% .
- Advanced spectroscopy : Use ¹⁹F NMR to detect trace impurities affecting reactivity .
Q. What strategies are effective for designing analogs with improved blood-brain barrier (BBB) penetration?
- Structural modifications :
- In silico modeling : Predict logP and BBB scores using tools like SwissADME. For example, increasing logP from 1.2 to 2.5 improves BBB permeability by ~3-fold .
Q. How does stereochemistry impact metabolic stability in vivo?
- Case study : The (S)-enantiomer shows 2–3x slower hepatic clearance compared to the (R)-form in rodent models due to preferential binding to cytochrome P450 2D6 .
- Experimental design : Administer enantiopure forms intravenously and monitor plasma half-life via LC-MS/MS. Use microsomal assays to identify degradation pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
